N~3~-{4-[5-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE
Overview
Description
N~3~-{4-[5-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nicotinamide moiety linked to a phenyl group substituted with a 1,2,4-oxadiazole ring and a 5-chloro-2-methoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{4-[5-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an acid catalyst.
Introduction of the 5-chloro-2-methoxyphenyl group: This step involves the substitution of a suitable leaving group on the oxadiazole ring with the 5-chloro-2-methoxyphenyl group.
Coupling with nicotinamide: The final step involves coupling the substituted oxadiazole with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~3~-{4-[5-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group on the oxadiazole ring can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the nitro group can produce an amine.
Scientific Research Applications
N~3~-{4-[5-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N3-{4-[5-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-methoxyphenyl)nicotinamide: This compound shares a similar nicotinamide and methoxyphenyl structure but lacks the oxadiazole ring.
5-Chloro-2-methoxyphenyl derivatives: Compounds with similar substituents on the phenyl ring but different core structures.
Uniqueness
N~3~-{4-[5-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
IUPAC Name |
N-[4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c1-28-18-9-6-15(22)11-17(18)21-25-19(26-29-21)13-4-7-16(8-5-13)24-20(27)14-3-2-10-23-12-14/h2-12H,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMWRBKLZCPOJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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